![molecular formula C14H17N5O4 B2371435 6-methyl-3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1787917-00-3](/img/structure/B2371435.png)
6-methyl-3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that includes several functional groups and structural elements, including a 1,4-dioxa-8-azaspiro[4.5]decane moiety, a triazolopyrazinone moiety, and a carbonyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the 1,4-dioxa-8-azaspiro[4.5]decane moiety can be synthesized from commercially available reagents based on tetrahydropyran-4-carbonitrile .Aplicaciones Científicas De Investigación
Anticancer and Antidiabetic Applications
A study by Flefel et al. (2019) discusses the development of novel spirothiazolidine analogs showing significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Furthermore, some compounds exhibited higher therapeutic indices as both alpha-amylase and alpha-glucosidase inhibitors compared to the antidiabetic drug Acarbose, indicating potential antidiabetic applications Flefel et al., 2019.
Synthesis from Carbohydrates
Research by Martín et al. (1995) explored the synthesis of chiral spiroacetals from carbohydrates, demonstrating the versatility of carbohydrates as starting materials for producing complex spirocyclic structures. This method provides a pathway for the synthesis of various spiro compounds, potentially including derivatives similar to the chemical structure Martín et al., 1995.
Structural Elucidation of Antitubercular Drugs
A structural study by Richter et al. (2022) on BTZ043, an antitubercular drug candidate, elucidates the complex spirocyclic structure's conformational dynamics. This research highlights the importance of understanding the stereochemistry and conformations of spirocyclic compounds for their effective application in drug design Richter et al., 2022.
Antibacterial and Antifungal Activities
A study by Hassan (2013) synthesized new pyrazoline and pyrazole derivatives, including spirocyclic compounds, to evaluate their antimicrobial activities. This research underscores the potential of spirocyclic compounds in developing new antimicrobial agents Hassan, 2013.
Propiedades
IUPAC Name |
3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-6-methyl-5H-triazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4/c1-9-8-19-11(12(20)15-9)10(16-17-19)13(21)18-4-2-14(3-5-18)22-6-7-23-14/h8H,2-7H2,1H3,(H,15,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRXQXYQNRDFHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)N3CCC4(CC3)OCCO4)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(E)-2-(2-Ethoxy-phenyl)-vinyl]-1H-quinoxalin-2-one](/img/structure/B2371352.png)
![N-(4-fluorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2371353.png)
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2371354.png)

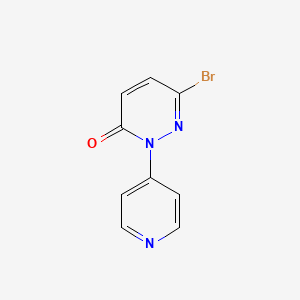
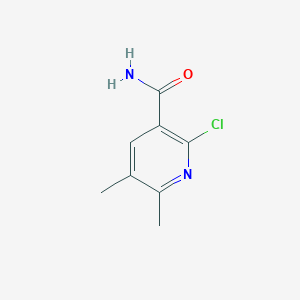
![2-chloro-N-[2-(cyclohexen-1-yl)ethyl]propanamide](/img/structure/B2371363.png)
![2-[4-(3-Methylphenyl)piperazin-1-yl]ethanamine](/img/structure/B2371364.png)
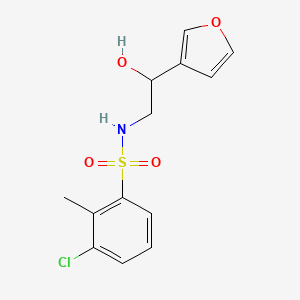
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2371370.png)
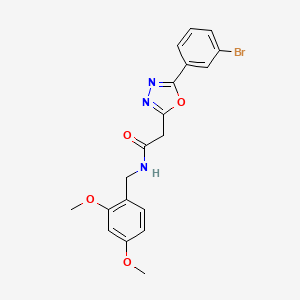
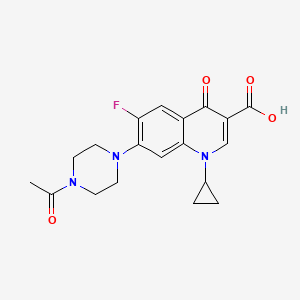
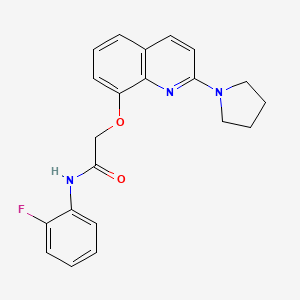
![6-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B2371375.png)
